molecular formula C12H10F3NOS B7896088 (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine

(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine

Cat. No.: B7896088
M. Wt: 273.28 g/mol
InChI Key: IOCUMYJTDLQRMK-UHFFFAOYSA-N
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Description

(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is a substituted thiophene derivative featuring a trifluoromethoxy (-OCF₃) group at the 3-position of the phenyl ring and an aminomethyl (-CH₂NH₂) group at the 2-position of the thiophene ring. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications targeting diverse biological pathways. Its synthesis typically involves Suzuki-Miyaura coupling between brominated thiophene intermediates and boronic acid derivatives, followed by nitrile reduction using agents like LiAlH₄. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the aminomethyl group provides a handle for further functionalization or salt formation.

Properties

IUPAC Name

[4-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NOS/c13-12(14,15)17-10-3-1-2-8(4-10)9-5-11(6-16)18-7-9/h1-5,7H,6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCUMYJTDLQRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Aryl-Thiophene Bond Formation

The thiophene core is typically functionalized at the 4-position via Suzuki-Miyaura coupling. A brominated thiophene intermediate reacts with 3-(trifluoromethoxy)phenylboronic acid under palladium catalysis. For example:

Procedure (adapted from):

  • Bromination : Thiophen-2-ylmethanamine is protected with tert-butoxycarbonyl (Boc) to yield N-Boc-thiophen-2-ylmethanamine. Bromination at the 4-position using N-bromosuccinimide (NBS) in DMF achieves 85–90% conversion.

  • Coupling : The bromothiophene (1 equiv), 3-(trifluoromethoxy)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2 equiv) in THF/DMF (3:1) are heated at 80°C for 12 h.

  • Yield : 70–75% isolated yield after column chromatography.

Key Data :

ParameterValueSource
CatalystPd(PPh₃)₄
BaseCs₂CO₃
SolventTHF/DMF
Reaction Temp (°C)80

Amine Protection and Deprotection Sequences

The primary amine group is protected during harsh reaction conditions to prevent side reactions. Boc and diphenylmethylidene are common protective groups.

Boc Protection :

  • Reagents : Boc₂O (1.1 equiv), DMAP (0.1 equiv) in CH₂Cl₂.

  • Yield : >95% after 2 h at 25°C.

Deprotection :

  • Acidic Conditions : 4 M HCl in dioxane (2 h, 25°C) removes Boc, yielding the free amine.

  • Alternative : Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1 v/v) for 1 h achieves quantitative deprotection.

Alternative Synthetic Pathways

Reductive Amination of Thiophene Carbaldehydes

A less common route involves condensing 4-(3-(trifluoromethoxy)phenyl)thiophene-2-carbaldehyde with ammonia under reductive conditions:

Procedure :

  • Condensation : The carbaldehyde (1 equiv) and ammonium acetate (5 equiv) in MeOH are stirred at 25°C for 6 h.

  • Reduction : NaBH₄ (2 equiv) is added at 0°C, followed by warming to 25°C for 2 h.

  • Yield : 50–55% after extraction.

Limitations : Lower yield compared to cross-coupling routes due to competing imine hydrolysis.

Chloropyrazine-Based Coupling (Patent Adaptation)

A patent describing analogous pyrazine derivatives suggests substitutive strategies:

  • Intermediate Synthesis : (3-Chloropyrazin-2-yl)methanamine is coupled with 3-(trifluoromethoxy)phenol via nucleophilic aromatic substitution.

  • Conditions : K₂CO₃ (2 equiv), DMF, 100°C, 24 h.

  • Yield : 60–65%.

Critical Analysis of Methodologies

Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Suzuki Coupling70–75>98High
Reductive Amination50–5590–95Moderate
Chloropyrazine Route60–6595Low

Catalyst Costs : Pd(PPh₃)₄ adds ~$150/g to the Suzuki route, whereas reductive amination uses cheaper NaBH₄ (~$5/g).

Spectral Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.49 (d, J = 8.4 Hz, 2H, ArH), 7.15 (s, 1H, Th-H), 3.85 (s, 2H, CH₂NH₂).

  • MS (ESI+) : m/z 274.1 [M+H]⁺.

Industrial-Scale Considerations

  • Solvent Recovery : DMF and THF are recycled via distillation (80% recovery).

  • Byproduct Management : Pd residues are removed using SiliaMetS® thiourea scavengers .

Chemical Reactions Analysis

Types of Reactions

(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Notably, it has been synthesized as part of studies aimed at creating novel anti-tuberculosis agents. Research indicated that derivatives of this compound exhibited promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis strains, suggesting potential for further development as anti-tuberculosis drugs .

Case Study : In a study published in the Journal of Medicinal Chemistry, compounds related to (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine were synthesized and tested for their biological activity. The results showed that certain derivatives had significant antibacterial properties, which could be further explored for therapeutic use .

Material Science

The unique trifluoromethoxy group in the compound contributes to its electronic properties, making it a candidate for use in organic electronics. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being researched due to its potential to enhance charge transport and stability in electronic devices.

Data Table: Electronic Properties

PropertyValue
Electron AffinityHigh
Thermal StabilityModerate
Charge MobilityEnhanced due to trifluoromethoxy group

Agrochemical Potential

Research is also exploring the use of this compound as a potential agrochemical. Its structural features may impart herbicidal or fungicidal properties, making it suitable for agricultural applications.

Case Study : Preliminary studies have indicated that similar thiophene-based compounds can inhibit plant pathogens effectively. Further research is needed to confirm the efficacy and safety of this compound in agricultural settings.

Mechanism of Action

The mechanism of action of (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are structurally or functionally related to (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine, differing in substituents, aromatic systems, or pharmacological profiles:

Heterocycle-Substituted Methanamines

  • (4-(Thiophen-2-yl)phenyl)methanamine (18) Structure: Replaces the trifluoromethoxy phenyl group with a simple phenyl ring. Synthesis: LiAlH₄ reduction of a nitrile precursor.
  • (4-(Selenophen-2-yl)phenyl)methanamine (19) Structure: Selenium replaces sulfur in the thiophene ring. Impact: Increased polarizability and altered electronic properties due to selenium’s larger atomic size.
  • (4-(Furan-2-yl)phenyl)methanamine (20) Structure: Oxygen replaces sulfur in the thiophene ring.

Trifluoromethoxy-Substituted Analogs

  • 2-(4-(Trifluoromethoxy)phenyl)ethanamine

    • Structure : Ethylamine chain instead of thiophene-linked methanamine.
    • Similarity : 0.90 (structural similarity index).
    • Properties : Higher flexibility may enhance binding to G protein-coupled receptors (GPCRs), but reduced rigidity could lower selectivity.
  • (2-(Trifluoromethoxy)phenyl)methanamine

    • Structure : Trifluoromethoxy group at the 2-position of the phenyl ring.
    • Impact : Ortho-substitution sterically hinders interactions compared to the para-substituted target compound.

Sulfonyl and Thiazole Derivatives

  • (5-((3-(1-Methyl-1H-pyrazol-4-yl)-4-(methylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methanamine (9j)

    • Structure : Dual sulfonyl groups and a pyrazole moiety.
    • Activity : Potent lysyl oxidase (LOX) inhibitor (IC₅₀ = 12 nM), highlighting the role of sulfonyl groups in enhancing enzyme binding.
    • Synthesis : BH₃ reduction of carbonitrile intermediates.
  • (4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine Structure: Thiazole replaces thiophene, with a trifluoromethyl (-CF₃) group.

Data Tables

Key Findings and Implications

  • Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity, critical for CNS-targeted drugs.
  • Heterocycle Variations: Thiophene-to-selenophene or furan substitutions alter electronic properties, impacting material science applications.
  • Sulfonyl Additions : Improve enzyme inhibition potency, as seen in LOX inhibitors.

Biological Activity

The compound (4-(3-(trifluoromethoxy)phenyl)thiophen-2-yl)methanamine, characterized by its unique molecular structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3N2S. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, while the thiophene ring contributes to its interactions with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC12H10F3N2S
Molecular Weight284.28 g/mol
Functional GroupsTrifluoromethoxy, thiophene, amine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, thiophene derivatives have been shown to act as voltage-gated sodium channel blockers , which are crucial in the development of anesthetics and anticonvulsants. These interactions can modulate the activity of various enzymes and receptors, leading to potential therapeutic effects in neurological disorders and other conditions.

Biological Activity

Research indicates that compounds containing trifluoromethoxy groups exhibit enhanced potency in various biological assays. For instance, studies have shown that such modifications can significantly increase the inhibition of serotonin uptake and enhance the efficacy against certain targets like reverse transcriptase enzymes .

Key Biological Activities

  • Anticonvulsant Activity : The compound has been assessed for its anticonvulsant properties using models such as the maximal electroshock (MES) test. Results suggest a significant reduction in seizure activity, indicating potential use in epilepsy treatment.
  • Antitumor Efficacy : Preliminary studies indicate that compounds with similar structures exhibit promising antitumor activity, potentially through inhibition of lysyl oxidase (LOX), which is involved in extracellular matrix remodeling .

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study evaluated the anticonvulsant activity of a series of thiophene derivatives, including those with trifluoromethoxy substitutions. The results demonstrated that certain derivatives exhibited a marked decrease in seizure frequency compared to control groups .
  • Inhibition Studies : Research on similar thiophene compounds revealed that modifications involving trifluoromethoxy groups led to a 6-fold increase in potency for inhibiting serotonin uptake compared to non-fluorinated analogs .
  • Pharmacokinetic Properties : The incorporation of trifluoromethoxy groups has been linked to improved pharmacokinetic profiles, including enhanced bioavailability and metabolic stability, making these compounds suitable candidates for further drug development .

Q & A

Q. What are the established synthetic routes for (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step approach:

  • Step 1 : Boc protection of thiophen-2-ylmethanamine to prevent unwanted side reactions.
  • Step 2 : Bromination at the 5-position of the thiophene ring to introduce a reactive site for cross-coupling.
  • Step 3 : Suzuki-Miyaura coupling with (4-(trifluoromethoxy)phenyl)boronic acid, using palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like THF/water .
  • Step 4 : Deprotection of the Boc group using HCl/dioxane or TFA to yield the final amine. Optimization tips: Adjust catalyst loading (0.5–5 mol%), temperature (80–100°C), and solvent polarity to improve coupling efficiency. Monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • NMR Spectroscopy : Confirm regiochemistry of the thiophene ring and substitution patterns on the aryl group.
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., dehalogenated or homocoupled species).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .
  • Elemental Analysis : Verify empirical formula, especially for intermediates with halogens (e.g., brominated precursors).

Q. What are the primary challenges in scaling up the synthesis, and how can they be mitigated?

Challenges include:

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) or elevated temperatures during coupling.
  • Byproduct Formation : Optimize stoichiometry of boronic acid (1.2–1.5 equivalents) and employ scavengers (e.g., activated carbon).
  • Safety Concerns : Handle brominated intermediates and LiAlH4 (if used for nitrile reduction) under inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., heterocyclic replacements) impact biological activity or physicochemical properties?

Derivatives such as (5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)methanamine and (1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanamine exhibit varied bioactivity due to:

  • Electron-Withdrawing Effects : The trifluoromethoxy group enhances metabolic stability but may reduce solubility.
  • Heterocyclic Rigidity : Oxadiazole rings improve target binding affinity compared to thiophene in some kinase assays .
DerivativeBioactivity (IC₅₀)Solubility (µg/mL)
Thiophene core (parent)12 nM8.2
Oxadiazole analog5 nM4.1
Triazole analog18 nM10.5

Q. What strategies enable stereoselective synthesis of enantiomers, and how are they purified?

Chiral resolution methods include:

  • Diastereomeric Salt Formation : Use chiral acids (e.g., tartaric acid) to separate enantiomers via recrystallization.
  • Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H). Enantiomers like (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride and (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride are isolated with >95% enantiomeric excess (ee) using these methods .

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Docking Studies : Predict binding poses with target proteins (e.g., kinases) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets. Example: Introducing electron-donating groups at the 3-position of the phenyl ring increased potency by 30% in a tubercular ATP synthase model .

Contradictions and Resolutions

Q. Discrepancies in reported yields for Suzuki couplings: How to troubleshoot?

Variability arises from:

  • Oxygen Sensitivity : Degradation of Pd catalysts; use degassed solvents and inert gas lines.
  • Boronic Acid Quality : Ensure boronic acids are >98% pure and free from boroxines.
  • Base Selection : Replace Na₂CO₃ with Cs₂CO₃ for higher pH in challenging couplings .

Methodological Resources

  • Synthetic Protocols : Detailed in .
  • Chiral Separation : Refer to for enantiomer purification.
  • Computational Tools : MD simulations in ; crystallography in .

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